molecular formula C24H22O2 B5046405 Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)- CAS No. 23602-89-3

Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-

Cat. No.: B5046405
CAS No.: 23602-89-3
M. Wt: 342.4 g/mol
InChI Key: PSGOXWVPYKKUBA-UHFFFAOYSA-N
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Description

Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] is a complex organic compound with a molecular formula of C32H28O2. This compound is characterized by its unique structure, which includes a methanone group bonded to a 1,3-phenylenebis structure, further substituted with 3,4-dimethylphenyl groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenebis with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-].

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the dimethylphenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. These interactions are mediated through binding to specific sites on the target molecules, often involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, 1,4-phenylenebis[phenyl-]
  • Methanone, (3-methylphenyl)phenyl-
  • 1,3-Phenylenebis{[4-(4-aminophenoxy)phenyl]methanone}

Uniqueness

Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-] is unique due to its specific substitution pattern and the presence of dimethyl groups on the phenyl rings. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[3-(3,4-dimethylbenzoyl)phenyl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O2/c1-15-8-10-21(12-17(15)3)23(25)19-6-5-7-20(14-19)24(26)22-11-9-16(2)18(4)13-22/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGOXWVPYKKUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367200
Record name Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23602-89-3
Record name Methanone, 1,3-phenylenebis[(3,4-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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